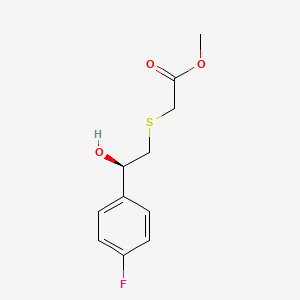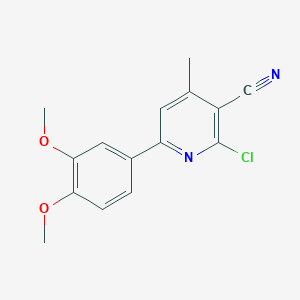![molecular formula C6H8BrN7 B13085276 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both bromine and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired redox transformations
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the triazole ring .
科学的研究の応用
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interfere with the metabolic pathways of pests and weeds.
Materials Science: The compound is explored for its use in the synthesis of advanced materials such as polymers and nanomaterials.
作用機序
The mechanism of action of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, leading to the disruption of metabolic pathways in pathogens. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes .
類似化合物との比較
Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine stands out due to its unique combination of bromine and triazole moieties. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structure provides unique binding properties, making it a valuable compound in various scientific research applications .
特性
分子式 |
C6H8BrN7 |
|---|---|
分子量 |
258.08 g/mol |
IUPAC名 |
5-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12) |
InChIキー |
QVCRICLQWITZLJ-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)CCN2C(=NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


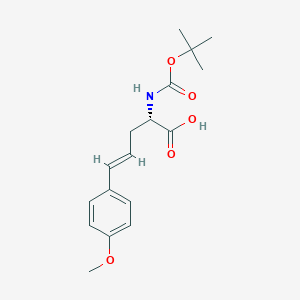
![1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13085196.png)
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)
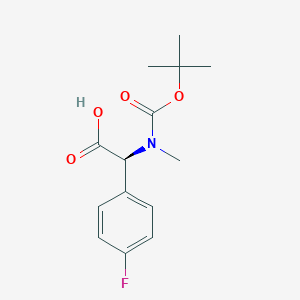

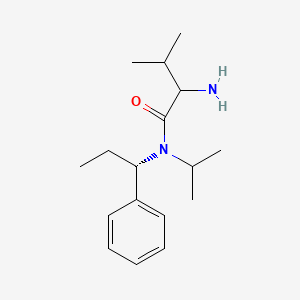
![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)
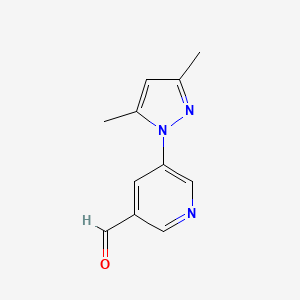
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)
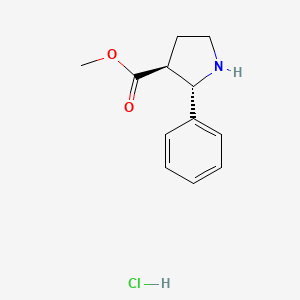
![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
